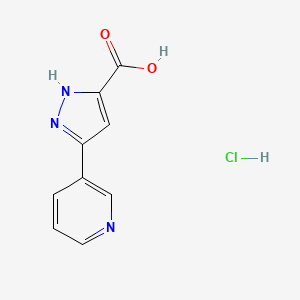

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Description

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined chemical identity characterized by its unique structural features combining pyrazole and pyridine moieties. The chemical exists in two primary forms: the free acid with Chemical Abstracts Service number 374064-01-4 and the hydrochloride salt with Chemical Abstracts Service number 1093636-79-3. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-(3-pyridinyl)-1H-pyrazole-3-carboxylic acid hydrochloride, though multiple synonymous names exist in the literature.

The molecular structure consists of a five-membered pyrazole ring substituted at position 5 with a pyridin-3-yl group and at position 3 with a carboxylic acid functional group. The hydrochloride salt form incorporates an additional hydrogen chloride molecule, resulting in distinct molecular formulas for each variant. The compound demonstrates structural complexity through its incorporation of two nitrogen-containing heterocyclic systems, creating opportunities for diverse chemical interactions and biological activities.

The following table presents comprehensive chemical identity data for both forms of the compound:

| Property | Free Acid Form | Hydrochloride Salt Form |

|---|---|---|

| Chemical Abstracts Service Number | 374064-01-4 | 1093636-79-3 |

| Molecular Formula | C₉H₇N₃O₂ | C₉H₈ClN₃O₂ |

| Molecular Weight | 189.17 g/mol | 225.63 g/mol |

| Melting Point | 308-310°C | Not available |

| Structural Features | Pyrazole-pyridine hybrid | Salt form with HCl |

The compound exhibits amphoteric properties due to the presence of both nitrogen atoms in the heterocyclic rings and the carboxylic acid functional group. These characteristics contribute to its versatility in synthetic applications and biological interactions. The pyrazole ring system provides acidic pyrrole-like nitrogen alongside basic pyridine-like nitrogen, while the additional pyridine ring introduces further complexity to the electronic properties of the molecule.

Historical Context in Pyrazole Chemistry

The development of this compound must be understood within the broader historical context of pyrazole chemistry, which traces its origins to nineteenth-century organic chemistry discoveries. The pyrazole scaffold was first identified in 1883 by German chemist Ludwig Knorr, who coined the term and recognized the antipyretic properties of pyrazole derivatives in humans. This initial discovery established pyrazoles as compounds of significant medicinal interest and stimulated extensive research into their synthetic preparation and biological activities.

The classical synthesis method for pyrazoles was developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. This foundational work provided the synthetic framework that would later enable the preparation of more complex pyrazole derivatives, including compounds incorporating pyridine substituents like this compound. The Knorr pyrazole synthesis, involving the reaction of 1,3-diketones with hydrazines, became another fundamental method for pyrazole preparation.

The historical significance of pyrazole chemistry expanded considerably with the recognition that these compounds could be obtained from natural sources. In 1954, Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, demonstrating antimicrobial activity. Subsequently, in 1959, the amino acid derivative 1-pyrazolyl-alanine was isolated from watermelon seeds, establishing that pyrazoles were not merely synthetic curiosities but could be found in biological systems.

The historical development of pyrazole chemistry was further advanced by the work of Emil Fischer, whose discovery of phenylhydrazine in 1875 provided crucial reagents for pyrazole synthesis. Fischer's contributions to hydrazine chemistry, including the development of phenylhydrazones as crystalline derivatives of carbohydrates, established foundational methods that continue to influence pyrazole synthesis strategies. His work demonstrated how hydrazine derivatives could react with carbonyl compounds to produce crystalline solids, a principle that underlies many modern pyrazole synthetic approaches.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique structural features that combine two important nitrogen-containing ring systems. Pyrazole derivatives have been recognized as privileged scaffolds in drug discovery, with the number of drugs containing pyrazole nuclei increasing significantly over the past decade. The incorporation of both pyrazole and pyridine moieties in a single molecule creates opportunities for enhanced biological activity and improved pharmacological properties.

The compound demonstrates particular importance in pharmaceutical development, where it serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs. The structural complexity arising from the combination of pyrazole and pyridine rings allows for specific interactions with biological targets, including enzyme inhibition and receptor binding studies. Research has established that pyrazole derivatives exhibit diverse biological activities, including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and anti-cancer properties.

In agricultural chemistry, the compound finds application in the formulation of agrochemicals, including herbicides and fungicides, contributing to enhanced crop protection and yield. The heterocyclic nature of the molecule provides stability and bioactivity that make it valuable for agricultural applications. The pyrazole scaffold has been extensively studied for its role in developing compounds with herbicidal and insecticidal properties.

The compound also demonstrates significance in biochemical research, where researchers employ it in studies related to enzyme inhibition and receptor binding. These applications contribute to understanding biochemical pathways and developing new therapeutic approaches. The dual heterocyclic structure provides multiple sites for molecular recognition and binding, making it particularly useful for studying protein-ligand interactions.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader interest in pyrazole-containing compounds as therapeutic agents and research tools. Contemporary research emphasizes the compound's utility in material science applications, where it is explored for potential in creating novel materials such as polymers and coatings due to its unique chemical properties. The compound's structural features enable interactions that can modify material properties and introduce functional characteristics.

In analytical chemistry, the compound serves as a standard in various analytical techniques, aiding in accurate quantification of related compounds in complex mixtures. This application demonstrates the importance of well-characterized reference materials in advancing analytical methodology. The compound's stability and distinctive spectroscopic properties make it valuable for method development and validation studies.

Recent research has highlighted the growing importance of pyrazole derivatives in medicinal chemistry, with several best-selling drugs containing pyrazole nuclei. The development of compounds like ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib for cancer treatment, along with lenacapavir for human immunodeficiency virus treatment and riociguat for pulmonary hypertension, demonstrates the continued relevance of pyrazole chemistry in drug development. These successes have stimulated increased research interest in pyrazole-containing compounds, including derivatives of this compound.

Contemporary synthesis strategies for pyrazole derivatives continue to evolve, with researchers developing new methods for preparing substituted pyrazoles. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives remains a fundamental approach, while newer methods involving acetylenic ketones and innovative catalytic systems expand synthetic possibilities. These developments provide improved access to compounds like this compound and related derivatives.

The current research emphasis on green chemistry approaches has led to the development of environmentally friendly synthetic protocols for pyrazole preparation. These methods often employ catalytic systems that reduce waste generation and improve reaction efficiency, reflecting the broader movement toward sustainable chemical synthesis. Such approaches are particularly relevant for industrial-scale preparation of compounds used in pharmaceutical and agricultural applications.

Properties

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6;/h1-5H,(H,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIQXXBPFUAVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589276 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093636-79-3 | |

| Record name | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the condensation of pyridine-3-carboxylic acid with hydrazine, followed by cyclization and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like acetyl chloride or benzyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1.1 Cannabinoid Receptor Modulation

Research indicates that compounds derived from pyrazole structures, including 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride, exhibit significant activity at cannabinoid receptors (CB1 and CB2). A study highlighted its potential as a partial agonist for these receptors, suggesting applications in treating conditions such as neuropathic pain and inflammation. The compound demonstrated a higher plasma biodistribution compared to brain concentration, indicating a potential for peripheral selectivity in therapeutic applications .

1.2 Anticancer Properties

The pyrazole moiety is known for its anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The hydrochloride derivative has been noted for its potential efficacy against various cancer types, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound consists of a pyrazole ring substituted at position 5 with a pyridin-3-yl group and at position 3 with a carboxylic acid. The hydrochloride salt enhances stability and solubility in polar solvents.

Hazard Profile :

Comparison with Structural Analogs

Pyrazole Derivatives with Varying Substituents

Key Observations :

- Substituent Position : Pyridin-3-yl vs. pyridin-4-yl () alters electronic distribution, impacting coordination chemistry. For example, Li et al. demonstrated that the asymmetric pyridin-3-yl substituent enables the formation of multidimensional Co(II) complexes, unlike its pyridin-4-yl analog .

- Functional Groups : Carboxylic acid derivatives (e.g., esters, amides) modulate solubility and reactivity. The ethyl ester analog () is more lipophilic than the hydrochloride salt, making it suitable for membrane permeability studies.

Coordination Chemistry :

- The carboxylic acid group in the target compound facilitates metal coordination. Li et al. reported its use in constructing Co(II) complexes with zero- to three-dimensional architectures, leveraging both pyrazole and pyridine nitrogen atoms for bonding . Chlorophenyl analogs lack this dual coordination capability.

Biological Activity

5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1093636-79-3) is a compound of interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

- Molecular Formula : C9H8ClN3O2

- Molecular Weight : 225.63 g/mol

- Chemical Structure : Characterized by a pyrazole ring substituted with a pyridine moiety.

This compound exhibits significant interactions with various biological molecules, influencing several cellular processes:

Enzyme Interactions

The compound has been shown to interact with enzymes involved in metabolic pathways. It can act as both an inhibitor and an activator, depending on the specific enzyme targeted. Notable interactions include:

| Enzyme | Effect | Reference |

|---|---|---|

| Cyclin-dependent kinase 2 (CDK2) | Inhibition | |

| Receptor tyrosine kinases (RTKs) | Inhibition |

Cellular Effects

The effects of this compound vary based on cell type and concentration:

- Cell Signaling : Alters pathways that regulate cell growth and apoptosis.

- Gene Expression : Influences transcription factors leading to changes in gene expression profiles.

Case Study: Cancer Cell Lines

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 Value (μM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis |

| HepG2 (Liver) | 10.0 | Growth inhibition |

| A549 (Lung) | 15.0 | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Interactions : The compound binds to active sites on target enzymes, inhibiting their activity.

- Signal Transduction Modulation : It modulates pathways related to cell survival and proliferation.

- Apoptotic Pathways Activation : Induces programmed cell death through mitochondrial pathways.

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies reveal that the absorption and distribution of the compound are influenced by its chemical structure. Dosage effects have been observed in animal models, indicating that higher doses lead to more pronounced biological activities.

Dosage Response Table

| Dosage (mg/kg) | Observed Effect |

|---|---|

| 5 | Minimal effect on cellular metabolism |

| 10 | Moderate induction of apoptotic markers |

| 20 | Significant decrease in tumor size |

Research Applications

The versatile nature of this compound makes it valuable in several fields:

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating cancers and inflammatory diseases due to its enzyme inhibition properties.

Industrial Applications

It serves as an intermediate for synthesizing more complex organic compounds and has applications in drug development.

Q & A

Q. What are the recommended synthetic pathways for preparing 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : Cyclocondensation of pyridinyl hydrazines with β-keto esters or acids is a common approach. For example, analogous pyrazole-carboxylic acid derivatives (e.g., methyl 1H-pyrazole-3-carboxylate) are synthesized via esterification or cyclization under reflux with catalysts like HCl .

- Optimization : Adjust pH (acidic conditions for cyclization) and temperature (reflux at 80–100°C). Purify via recrystallization (e.g., using ethanol/water) and confirm purity by HPLC (>95% purity thresholds are standard) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

- NMR : ¹H/¹³C NMR to confirm pyridinyl and pyrazole ring connectivity (e.g., pyrazole C3-carboxylic acid protons appear at δ 12–13 ppm) .

- Melting Point : Compare experimental values (e.g., 222–224°C for analogous pyrazole acids) with literature .

Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?

Methodological Answer:

- Solubility : Test in DMSO (stock solutions), aqueous buffers (pH 4–7), and ethanol. Predicted logP values (~1.4) suggest moderate hydrophilicity .

- Stability : Monitor degradation via LC-MS in accelerated conditions (40°C, 75% humidity). Acidic pH (<3) may hydrolyze the pyrazole ring, while neutral pH preserves stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:

- Embedded Experimental Design : Combine quantitative (X-ray crystallography for absolute configuration) and qualitative (NMD simulations for dynamic proton environments) methods .

- Case Study : For 1-(3-chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid, X-ray resolved tautomeric ambiguities in NMR by confirming the keto-enol equilibrium .

Q. What strategies validate the compound’s bioactivity in enzyme inhibition assays, and how are false positives mitigated?

Methodological Answer:

Q. How can computational modeling (e.g., DFT, molecular docking) guide the interpretation of structure-activity relationships (SAR)?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps (e.g., pyridinyl N as H-bond acceptor) .

- Docking : Use AutoDock Vina with protein targets (e.g., COX-2) to prioritize substituents enhancing binding (e.g., chloro or trifluoromethyl groups at pyridinyl positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.